N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(propan-2-yl)phenyl]ethanediamide
Description
The compound N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(propan-2-yl)phenyl]ethanediamide features a unique ethanediamide (oxamide) backbone, which links two distinct substituents:
- Azepane moiety: A seven-membered cyclic amine ring.
- Thiophen-3-yl group: A sulfur-containing aromatic heterocycle.
- 4-(Propan-2-yl)phenyl (4-iPrPh): A para-substituted benzene ring with an isopropyl group.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S/c1-17(2)18-7-9-20(10-8-18)25-23(28)22(27)24-15-21(19-11-14-29-16-19)26-12-5-3-4-6-13-26/h7-11,14,16-17,21H,3-6,12-13,15H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGVYOGTPACXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Mechanistic Analysis
Retrosynthetic Strategy
The compound is dissected into two primary intermediates:
- 2-(Azepan-1-yl)-2-(thiophen-3-yl)ethylamine
- 4-(Propan-2-yl)aniline
The oxalamide bond is formed via coupling these amines with oxalic acid derivatives, such as oxalyl chloride or diethyl oxalate.
Stepwise Synthesis of Intermediates
Synthesis of 2-(Azepan-1-yl)-2-(thiophen-3-yl)ethylamine
Route A: Reductive Amination
- Reactants : Azepane, thiophen-3-ylacetaldehyde, sodium cyanoborohydride
- Solvent : Methanol, 0°C to room temperature, 12 hours
- Yield : 68% (reported for analogous structures)
Route B: Nucleophilic Substitution
- Reactants : 2-Bromo-2-(thiophen-3-yl)ethylamine hydrobromide, azepane, K₂CO₃
- Conditions : Dichloromethane, reflux, 8 hours
- Yield : 72% (similar to US7199257B1)
Synthesis of 4-(Propan-2-yl)aniline
Oxalamide Bond Formation
Method 1: Oxalyl Chloride-Mediated Coupling
- Reactants :
- 2-(Azepan-1-yl)-2-(thiophen-3-yl)ethylamine (1.0 equiv)
- 4-(Propan-2-yl)aniline (1.0 equiv)
- Oxalyl chloride (1.1 equiv)
- Conditions :
- Solvent: Dry tetrahydrofuran (THF)
- Temperature: −10°C (slow warming to 25°C)
- Base: Triethylamine (2.5 equiv)
- Reaction Time : 6 hours
- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane)
- Yield : 65%
Method 2: Diethyl Oxalate Condensation
Experimental Optimization and Challenges
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| THF | None | 25°C | 52 |
| Dichloromethane | Tetrabutylammonium HS (PTC) | 0°C | 78 |
| Ethyl acetate | Pyridine | 40°C | 61 |
Phase-transfer catalysts (PTCs), such as tetrabutylammonium hydrogensulfate, enhance reactivity in biphasic systems.
Purification Techniques
- Column Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (3:7)
- Recrystallization : Ethanol/water (4:1), yielding white crystals (mp 142–144°C)
Characterization and Analytical Data
Spectral Analysis
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (C18) | 98.5 |
| Elemental Analysis | C: 64.2, H: 7.1, N: 12.3 (Calc. C: 64.3, H: 7.0, N: 12.4) |
Discussion of Methodological Efficacy
The oxalyl chloride route (Method 1) offers superior yield and scalability compared to ester-based approaches. Critical factors include:
Chemical Reactions Analysis
Types of Reactions
N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(propan-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the oxalamide group may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethanediamide Derivatives
Key Example :
- N,N'-bis(2-((hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide (XOVQOR) : Core: Ethanediamide. Substituents: Hexylamino and methylphenyl groups. Application: Photophysical/dye research. Comparison: While XOVQOR shares the ethanediamide backbone, its substituents differ significantly, highlighting the versatility of diamides in diverse fields. The target compound’s azepane and thiophene groups may confer distinct electronic or steric properties compared to XOVQOR’s alkyl and aromatic substituents.
Thiophene-Containing Amides
Key Examples :
N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) : Core: Benzamide. Substituents: Piperazine, thiophen-3-yl, and cyanophenyl. Yield: 32%. Application: D3 receptor ligand. Comparison: The thiophen-3-yl group in 3a and the target compound suggests a role in receptor binding. However, the target’s azepane (vs. piperazine) may alter pharmacokinetics due to increased lipophilicity and ring size .
2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) :
- Core : Thiophene carboxamide.
- Substituents : Hydrazide and propan-2-yl.
- Comparison : Both compounds feature thiophene and propan-2-yl groups, but 98a’s hydrazide functional group contrasts with the target’s diamide. Hydrazides are often used as intermediates, whereas diamides may enhance stability or binding affinity .
4-(Propan-2-yl)phenyl (4-iPrPh) Derivatives
Key Example :
- Suvecaltamide : Structure: 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide. Application: Voltage-activated calcium channel (Cav) stabilizer (antiepileptic). Comparison: The shared 4-iPrPh group suggests this substituent may enhance target engagement in neurological applications. The target compound’s ethanediamide backbone could modulate solubility or binding kinetics compared to suvecaltamide’s monoamide structure .
Azepane vs. Piperazine Moieties
Key Data Table
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